
(1H-indol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-indol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the azetidinone family and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Antimicrobial Activity
The indole derivatives have garnered attention for their antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other microorganisms. The compound’s unique structure may contribute to its ability to inhibit microbial growth and serve as a potential therapeutic agent .
Anticancer Potential
Indole-based compounds often exhibit antitumor activity. While specific studies on our compound are scarce, the fusion of indole and thiazole motifs suggests potential cytotoxic effects. Researchers could explore its impact on cancer cell lines, tumor growth inhibition, and mechanisms of action .
Anti-Inflammatory Properties
Indoles have been linked to anti-inflammatory effects. Investigating whether our compound modulates inflammatory pathways could provide valuable insights. Its dual-ring structure might influence interactions with relevant receptors or enzymes .
Antiviral Investigations
Given the antiviral properties of certain indole derivatives, it’s worth exploring whether our compound exhibits similar effects. Researchers could assess its impact on viral replication, entry, or protein interactions .
Neuroprotective Studies
Indoles have been studied for their neuroprotective potential. Our compound’s unique combination could make it an interesting candidate for investigating neuronal health, neurotransmitter modulation, or neurodegenerative diseases .
Drug Design and Development
Finally, the synthesis and modification of indole-thiazole hybrids offer exciting prospects for drug discovery. Researchers can explore structural modifications, optimize pharmacokinetics, and evaluate toxicity profiles. Perhaps this compound could serve as a scaffold for novel drug candidates .
特性
IUPAC Name |
1H-indol-6-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(11-2-1-10-3-4-16-13(10)7-11)18-8-12(9-18)20-15-17-5-6-21-15/h1-7,12,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMRNVVBZEGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)
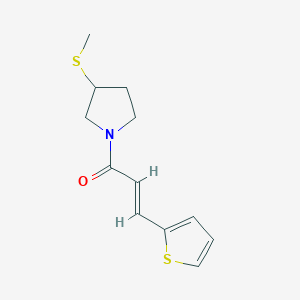
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)
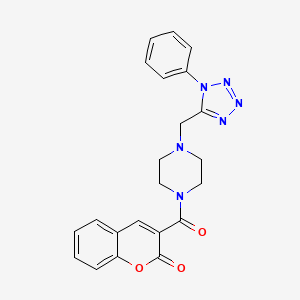
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2563913.png)
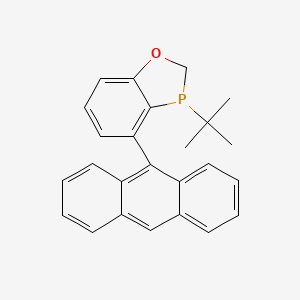
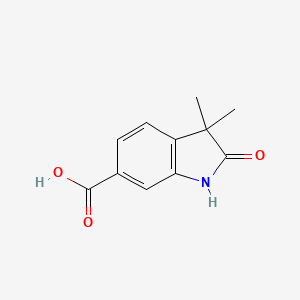
![6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-ethyl-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2563920.png)
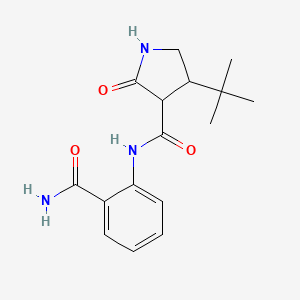
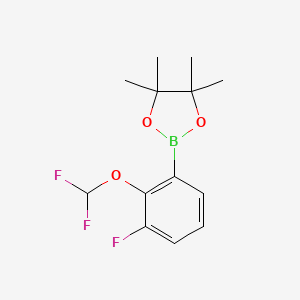

![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)
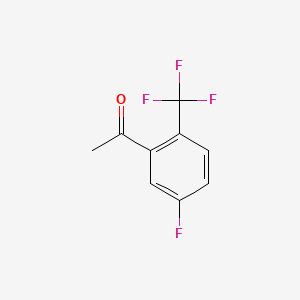
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)